molecular formula C14H13F3N4O2S B2570655 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1798490-21-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2570655
CAS No.: 1798490-21-7
M. Wt: 358.34
InChI Key: DJFJADNBXAWJCX-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a trifluoromethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts such as Rh(III) for C-H alkenylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyrazole derivatives and trifluoromethylbenzenesulfonamide compounds. Examples include:

Uniqueness

What sets N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c15-14(16,17)11-2-1-3-12(10-11)24(22,23)19-6-7-20-8-9-21-13(20)4-5-18-21/h1-5,8-10,19H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFJADNBXAWJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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